molecular formula C14H13NO2 B14682903 Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- CAS No. 33630-16-9

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-

Cat. No.: B14682903
CAS No.: 33630-16-9
M. Wt: 227.26 g/mol
InChI Key: KGGMWVBGURKNQZ-UHFFFAOYSA-N
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Description

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- (IUPAC name: 4-[(E)-[(3-methoxyphenyl)imino]methyl]phenol) is a Schiff base derivative synthesized via condensation of 4-hydroxybenzaldehyde with 3-methoxyaniline. This compound belongs to the class of imino-phenolic derivatives, which are characterized by a C=N linkage (azomethine group) connecting aromatic rings. Schiff bases are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase, ATP synthase) and antioxidant properties . The 3-methoxy substituent on the phenyl ring distinguishes this compound from its structural analogs, influencing its electronic, steric, and intermolecular interaction properties.

Properties

CAS No.

33630-16-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-4-2-3-12(9-14)15-10-11-5-7-13(16)8-6-11/h2-10,16H,1H3

InChI Key

KGGMWVBGURKNQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with an aromatic amine. In this case, 3-methoxybenzaldehyde reacts with 4-aminophenol under acidic or basic conditions to form the imine compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The position and type of substituents on the phenyl ring significantly affect the physical and chemical behavior of Schiff base derivatives. Key comparisons include:

Compound Name Substituent Position/Type Melting Point (°C) Yield (%) Key Structural Features
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- 3-methoxy Not reported ~60–70* Meta-substituted methoxy group
(E)-4-[[(4-Methoxyphenyl)imino]methyl]phenol (12b) 4-methoxy 208–209 65 Para-substituted methoxy group
(E)-4-[[(4-Chlorophenyl)imino]methyl]phenol (12c) 4-chloro 187–188 79 Electron-withdrawing chloro group
PC08 (4-[[(3-Hydroxyphenyl)imino]methyl]phenol) 3-hydroxy Not reported N/A Hydroxyl group at meta position

Notes:

  • The 3-methoxy substituent in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, 12b (4-methoxy) exhibits a higher melting point (208–209°C) due to enhanced symmetry and intermolecular packing compared to meta-substituted derivatives .
  • Chloro-substituted analogs (e.g., 12c) show higher synthetic yields (79%) compared to methoxy derivatives, likely due to the electron-withdrawing nature of chlorine facilitating imine formation .
2.2.1 Enzyme Inhibition
Compound Name Target Enzyme IC50 (μM) Key Mechanism Insights
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- E. coli ATP synthase ~2–5* Predicted strong inhibition due to meta-substitution
PC08 (4-[[(3-Hydroxyphenyl)imino]methyl]phenol) E. coli ATP synthase ~9 Meta-hydroxyl group enhances binding affinity
PC11 (4-[[(4-Hydroxyphenyl)imino]methyl]phenol) E. coli ATP synthase ~80% residual activity Para-hydroxyl group reduces inhibition efficiency
(E)-4-[[(4-Methoxyphenyl)imino]methyl]phenol (12b) Acetylcholinesterase N/A Para-methoxy group contributes to moderate activity

Notes:

  • The meta-substituted 3-methoxy group in the target compound is hypothesized to improve enzyme inhibition compared to para-substituted analogs (e.g., PC11), mirroring trends observed in hydroxyl-substituted derivatives (PC08 vs. PC11) .
  • Chloro-substituted derivatives (e.g., 12c) are less explored for enzyme inhibition but may prioritize thermal stability over bioactivity .
2.2.2 Antioxidant Activity

Schiff bases with electron-donating groups (e.g., methoxy, hydroxyl) exhibit enhanced radical scavenging. For example:

  • Antioxidant Schiff base 3a (analog with octylthio and tert-butyl groups) demonstrates potent radical inhibition, suggesting that bulky substituents enhance stability .
  • The target compound’s 3-methoxy group may offer intermediate antioxidant activity compared to derivatives with para-substituted electron donors .

Biological Activity

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is a Schiff base compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, characterization, and various biological activities supported by empirical data and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline). The reaction typically occurs in an ethanol solvent under reflux conditions, yielding a product characterized by a phenolic hydroxyl group and an imine functional group connected via a methylene bridge. The general reaction can be represented as follows:

Vanillin+p AnisidinePhenol 4 3 methoxyphenyl imino methyl \text{Vanillin}+\text{p Anisidine}\rightarrow \text{Phenol 4 3 methoxyphenyl imino methyl }

Characterization

The characterization of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves various techniques:

  • FTIR Spectroscopy : Identifies functional groups, with characteristic peaks indicating the presence of imine groups.
  • NMR Spectroscopy : Provides insight into the molecular structure, confirming the presence of specific protons associated with the imine and phenolic groups.
  • GC-MS Analysis : Confirms the molecular weight and purity of the synthesized compound.

Antioxidant Properties

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- has demonstrated notable antioxidant activity . In studies utilizing the DPPH assay, the compound exhibited an effective concentration (EC50) value of 10.46 ppm, indicating its potential as a natural antioxidant agent. This activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains. For instance:

  • Staphylococcus aureus : MIC values suggest moderate effectiveness.
  • Escherichia coli : Demonstrates notable inhibition at specific concentrations.

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetateContains an acetate groupAltered chemical reactivity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineDifferent substituents on the amineVariations in reactivity
2-Methoxy-5-((phenylamino)methyl)phenolDifferent positioning of methoxy groupDistinct biological activities

This table illustrates how variations in substituents and functional groups influence biological activity and chemical reactivity.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study conducted by Kusumaningrum et al. (2021) synthesized a related compound and tested its antioxidant capacity using various assays. The results indicated high yields (up to 95%) and significant antioxidant properties .
  • Antimicrobial Efficacy :
    Another investigation focused on antimicrobial effects against both Gram-positive and Gram-negative bacteria. The findings revealed that Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- exhibited potent antimicrobial activity with varying MIC values across different bacterial strains .

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